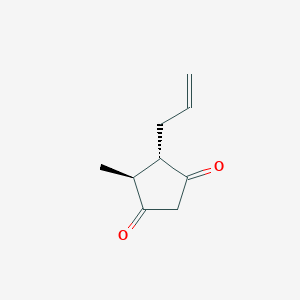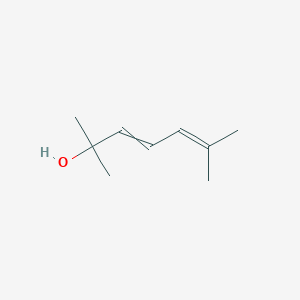
3,5-Heptadien-2-ol, 2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Heptadien-2-ol, 2,6-dimethyl- is an organic compound with the molecular formula C9H16O. It is characterized by the presence of two double bonds and a hydroxyl group, making it a dienol. The compound is also known by its IUPAC name, 2,6-dimethylhepta-3,5-dien-2-ol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptadien-2-ol, 2,6-dimethyl- can be achieved through various methods. One common approach involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether under specific conditions . This method typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3,5-Heptadien-2-ol, 2,6-dimethyl- often involves large-scale chemical processes that utilize similar synthetic routes but on a much larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Heptadien-2-ol, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Heptadien-2-ol, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Heptadien-2-ol, 2,6-dimethyl- involves its interaction with various molecular targets. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can participate in hydrogen bonding, electrophilic addition, and other chemical processes that influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Heptadien-2-ol, 2,5,5-trimethyl-: This compound has a similar structure but differs in the position and number of methyl groups.
6-Methyl-3,5-heptadien-2-one: This compound contains a ketone group instead of a hydroxyl group.
Uniqueness
3,5-Heptadien-2-ol, 2,6-dimethyl- is unique due to its specific arrangement of double bonds and the presence of a tertiary alcohol. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
77411-76-8 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2,6-dimethylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)6-5-7-9(3,4)10/h5-7,10H,1-4H3 |
InChI-Schlüssel |
WRCBAWDQQSQNRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


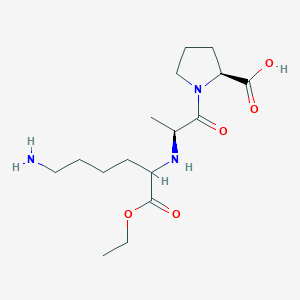

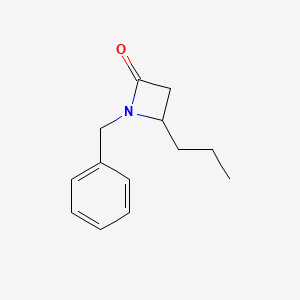

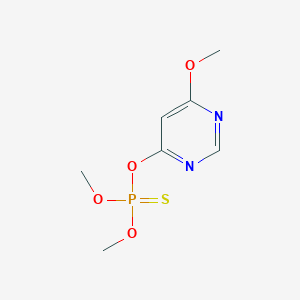



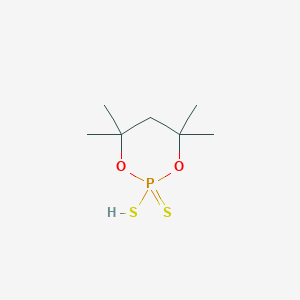
phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
